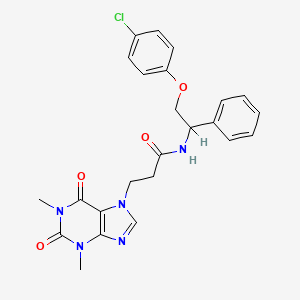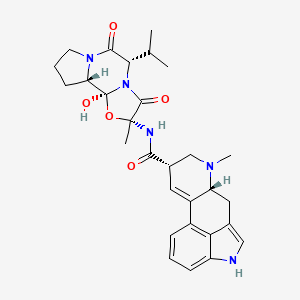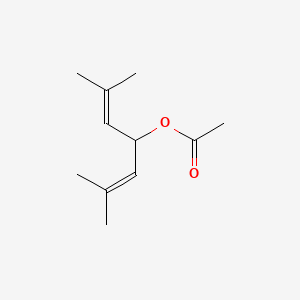
2,5-Heptadien-4-ol, 2,6-dimethyl-, acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Heptadien-4-ol, 2,6-dimethyl-, acetate is an organic compound with the molecular formula C11H18O2. It is a derivative of heptadienol, characterized by the presence of two methyl groups and an acetate functional group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Heptadien-4-ol, 2,6-dimethyl-, acetate typically involves the rearrangement of 2-methyl-3-buten-2-yl 2-methyl-2-propenyl ether in the presence of a base. This reaction yields 2,6-dimethyl-1,5-heptadien-3-ol, which is then acetylated to produce the desired acetate compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of efficient catalysts and optimized reaction conditions to ensure high yield and purity. The industrial methods are designed to be economical and environmentally friendly, minimizing waste and energy consumption .
Análisis De Reacciones Químicas
Types of Reactions
2,5-Heptadien-4-ol, 2,6-dimethyl-, acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can undergo nucleophilic substitution reactions, where the acetate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various alcohols, ketones, aldehydes, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2,5-Heptadien-4-ol, 2,6-dimethyl-, acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: This compound is studied for its potential biological activities and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 2,5-Heptadien-4-ol, 2,6-dimethyl-, acetate involves its interaction with specific molecular targets and pathways. The acetate group can undergo hydrolysis to release the active heptadienol, which then interacts with enzymes or receptors to exert its effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
2,6-Dimethyl-1,5-heptadien-3-ol: An intermediate in the synthesis of the acetate compound.
2,6-Dimethyl-2,5-heptadien-4-one: A related compound with a ketone functional group.
2,4-Dimethyl-2,6-heptadien-1-ol: Another similar compound with different substitution patterns
Uniqueness
2,5-Heptadien-4-ol, 2,6-dimethyl-, acetate is unique due to its specific structural features, including the acetate functional group and the positioning of the methyl groups. These characteristics confer distinct chemical and biological properties, making it valuable for various applications in research and industry .
Propiedades
Número CAS |
72214-32-5 |
|---|---|
Fórmula molecular |
C11H18O2 |
Peso molecular |
182.26 g/mol |
Nombre IUPAC |
2,6-dimethylhepta-2,5-dien-4-yl acetate |
InChI |
InChI=1S/C11H18O2/c1-8(2)6-11(7-9(3)4)13-10(5)12/h6-7,11H,1-5H3 |
Clave InChI |
RKHJPQZCUGVDID-UHFFFAOYSA-N |
SMILES canónico |
CC(=CC(C=C(C)C)OC(=O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




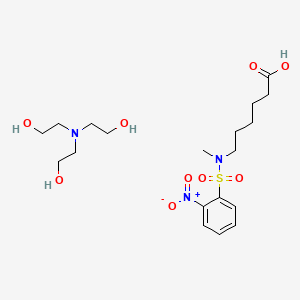

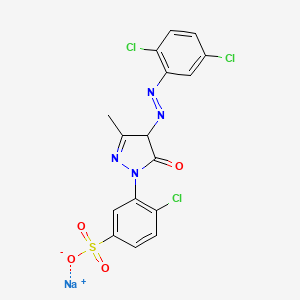
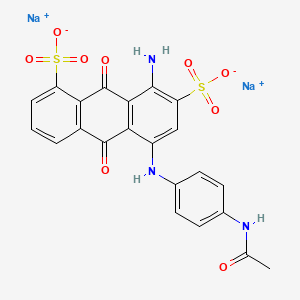

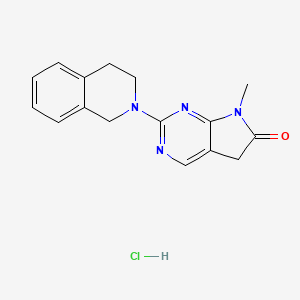
![Sodium 2-[3-[[4,5-dihydro-5-oxo-1,3-diphenyl-1H-pyrazol-4-YL]azo]-4-hydroxybenzoyl]benzoate](/img/structure/B15184004.png)

